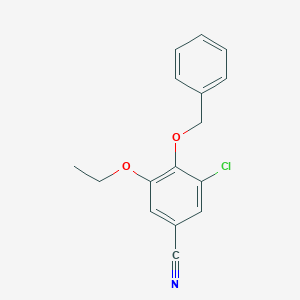
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile is a chemical compound that belongs to the family of benzene derivatives. It is commonly used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile is not fully understood. However, it is believed to exert its biological activity through the inhibition of specific enzymes or proteins in the target cells. It has been shown to inhibit the growth of various bacterial and fungal strains by interfering with their metabolic pathways. It has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins in bacterial and fungal cells, leading to their growth inhibition. It has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways. Moreover, it has been shown to exhibit fluorescent properties, making it a potential tool for detecting metal ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile has several advantages and limitations for lab experiments. One of its advantages is its potential use as a building block for the synthesis of novel organic compounds. Moreover, its fluorescent properties make it a potential tool for detecting metal ions in biological systems. However, its limitations include its potential toxicity and the need for specialized equipment and techniques for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the research on 4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile. One direction is to investigate its potential use as a fluorescent probe for detecting metal ions in biological systems. Another direction is to explore its potential use as a building block for the synthesis of novel organic compounds with potential applications in various fields. Moreover, further studies are needed to investigate its potential antibacterial, antifungal, and antitumor properties, as well as its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-chloro-3-nitrobenzonitrile with sodium methoxide in methanol to form 4-methoxy-3-nitrobenzonitrile. The second step involves the reaction of 4-methoxy-3-nitrobenzonitrile with benzyl bromide in the presence of potassium carbonate in DMF to form 4-(Benzyloxy)-3-methoxybenzonitrile. The final step involves the reaction of 4-(Benzyloxy)-3-methoxybenzonitrile with ethyl iodide in the presence of potassium carbonate in DMF to form 4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile has been extensively used in scientific research for its potential applications in various fields. It has been studied for its antibacterial, antifungal, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Moreover, it has been studied for its potential use as a building block for the synthesis of novel organic compounds.
Eigenschaften
IUPAC Name |
3-chloro-5-ethoxy-4-phenylmethoxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-9H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROANGAYSIFGXMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Cl)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B506286.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 10H-phenothiazine-10-carboxylate](/img/structure/B506288.png)


![2,2-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B506293.png)
![4-(4-bromophenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B506294.png)
![methyl 5-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B506296.png)
![3-amino-2-benzyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B506297.png)
![N-(2,5-dimethylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B506299.png)
![N-butyl-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B506300.png)
![2-[(5-allyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B506301.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B506303.png)
![5-benzyl-2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B506305.png)
![N-(4-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B506309.png)